molecular formula C9H12N2O3 B13080627 Methyl 2-(5-amino-4-methyl-2-oxo-1,2-dihydropyridin-1-yl)acetate

Methyl 2-(5-amino-4-methyl-2-oxo-1,2-dihydropyridin-1-yl)acetate

Cat. No.: B13080627
M. Wt: 196.20 g/mol
InChI Key: FPSBYOFFJHMWNM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2-(5-amino-4-methyl-2-oxo-1,2-dihydropyridin-1-yl)acetate is a substituted dihydropyridinone derivative characterized by a 1,2-dihydropyridin-2-one core with a methyl ester group at the acetamide side chain and substituents at positions 4 (methyl) and 5 (amino). This compound is of interest in medicinal chemistry due to its structural similarity to bioactive molecules, particularly those targeting enzymes or receptors associated with inflammation, cancer, or neurological disorders. Its synthesis typically involves alkylation of the pyridinone nitrogen followed by functionalization of the aromatic ring .

Properties

Molecular Formula

C9H12N2O3

Molecular Weight

196.20 g/mol

IUPAC Name

methyl 2-(5-amino-4-methyl-2-oxopyridin-1-yl)acetate

InChI

InChI=1S/C9H12N2O3/c1-6-3-8(12)11(4-7(6)10)5-9(13)14-2/h3-4H,5,10H2,1-2H3

InChI Key

FPSBYOFFJHMWNM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=O)N(C=C1N)CC(=O)OC

Origin of Product

United States

Preparation Methods

Condensation of 4-Dialkylaminotetrahydropyridinylidene Salts with Aldehydes

A method reported involves the use of 4-dialkylaminotetrahydropyridinylidene salts as starting materials, which upon treatment with aldehydes in an alkaline medium at room temperature, undergo conversion to β-aminoketones and β-hydroxyketones as intermediates. This reaction proceeds over several days (4-6 days) at room temperature with stirring, followed by isolation of crystalline solids through filtration and recrystallization.

  • Example: Compound 1a suspended in water with KOH solution, stirred until dissolved, then benzaldehyde added, stirred for 4 days at room temperature to yield the desired intermediate, which can be further processed to the target compound.

This approach is valuable for introducing the amino substituent at the 5-position of the pyridone ring.

Refluxing with Ethyl Cyanoacetate or Malononitrile in Presence of Ammonium Acetate

Another synthetic route involves refluxing pyridone derivatives with ethyl cyanoacetate or malononitrile in the presence of ammonium acetate to yield 2-oxo(imino)-1,2-dihydropyridines, which are structurally related to the target compound.

  • Conditions: Reflux in absolute ethanol with a catalytic amount of piperidine for about 3 hours.
  • Workup: Cooling, filtration, washing, drying, and recrystallization.
  • Yield: Approximately 70% with a melting point around 192–194°C.
  • Characterization: 1H-NMR, 13C-NMR, IR, and mass spectrometry confirm the structure.

This method provides a robust way to install the pyridone core with amino functionality.

Peptide Coupling and Functional Group Transformations

In more complex synthetic sequences, the target compound or its analogs can be prepared via multi-step routes involving:

  • Peptide coupling reactions using coupling agents such as HATU.
  • Protection/deprotection strategies (e.g., TBS protection of alcohols).
  • Oxidation of alcohols to ketones using reagents like Dess–Martin periodinane (DMP).
  • Substitution reactions to introduce amino groups, followed by salt formation with HCl to yield hydrochloride salts.

While this approach is more elaborate, it allows precise control over functional group installation and purity.

Industrial and Automated Synthesis

In industrial settings, continuous flow processes are often employed for the synthesis of methyl 2-(5-amino-2-oxo-1,2-dihydropyridin-1-yl)acetate hydrochloride, a closely related compound. These processes use automated reactors to control reaction parameters such as temperature, pH, and reaction time, ensuring consistent quality and yield.

  • Continuous flow synthesis allows for scalable production.
  • Precise control over reaction conditions improves purity.
  • The hydrochloride salt form is often isolated for stability and handling.

Summary Table of Preparation Methods

Method Starting Materials Reaction Conditions Key Steps Yield Notes
Condensation of 4-dialkylaminotetrahydropyridinylidene salts with aldehydes 4-dialkylaminotetrahydropyridinylidene salts, benzaldehyde or other aldehydes Alkaline medium (KOH), room temperature, 4-6 days Formation of β-aminoketones, crystallization 27-68% Long reaction time, mild conditions
Reflux with ethyl cyanoacetate/malononitrile and ammonium acetate Pyridone derivatives, ethyl cyanoacetate or malononitrile Reflux in ethanol, catalytic piperidine, 3 h Formation of 2-oxo(imino)-1,2-dihydropyridines, recrystallization ~70% Efficient, moderate reaction time
Multi-step peptide coupling and oxidation Alcohols, amines, coupling agents (HATU), protecting groups Multiple steps: coupling, protection, oxidation, substitution Precise functional group installation High (varies) Complex, suitable for analog synthesis
Continuous flow industrial synthesis Appropriate pyridone precursors Automated reactors, controlled parameters Condensation, amination, esterification High, scalable Suitable for large-scale production

Research Findings and Analytical Data

  • The condensation reactions yield crystalline solids that can be purified by recrystallization from solvents such as ethyl acetate, cyclohexane, or methanol.
  • Characterization by NMR, IR, and mass spectrometry confirms the presence of amino, keto, and ester functionalities.
  • The amino group at the 5-position is crucial for biological activity and can be introduced selectively via the described methods.
  • Esterification at the 2-position is typically achieved through methylation of the corresponding acid or direct use of methyl esters in the synthesis.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(5-amino-4-methyl-2-oxo-1,2-dihydropyridin-1-yl)acetate can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The carbonyl group can be reduced to form alcohol derivatives.

    Substitution: The amino group can participate in nucleophilic substitution reactions to form various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Nucleophilic substitution reactions typically involve reagents like alkyl halides or acyl chlorides.

Major Products Formed

    Oxidation: Nitro derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 2-(5-amino-4-methyl-2-oxo-1,2-dihydropyridin-1-yl)acetate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors.

    Industry: Utilized in the production of advanced materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of Methyl 2-(5-amino-4-methyl-2-oxo-1,2-dihydropyridin-1-yl)acetate involves its interaction with specific molecular targets. The compound can bind to enzymes and inhibit their activity, which is of particular interest in the development of enzyme inhibitors for therapeutic use. The pathways involved often include the inhibition of key metabolic enzymes, leading to the disruption of cellular processes in target organisms.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural and functional properties can be contextualized by comparing it to analogs with modifications in the dihydropyridinone core, ester side chain, or substituent patterns. Below is a detailed analysis supported by synthetic, spectroscopic, and functional data from the literature.

Structural Analogues with Varying Substituents
Compound Name Substituents (Positions) Key Structural Differences Molecular Weight Reference
Methyl 2-(3-Methyl-2-oxo-1,2-dihydropyridin-1-yl)acetate 3-Methyl (ring) Methyl at position 3 instead of 4; lacks amino group 195.2 g/mol
Ethyl 2-(3,5,6-Trimethyl-2-oxo-1,2-dihydropyridin-1-yl)acetate 3,5,6-Trimethyl (ring) Additional methyl groups at positions 5 and 6 265.3 g/mol
2-[2-(2-Methoxyethoxy)ethoxy]ethyl 2-(3-Methyl-2-oxo-1,2-dihydropyridin-1-yl)acetate Polyether side chain Extended hydrophilic side chain; methyl at position 3 336.3 g/mol
Methyl 2-(5-Amino-4-methyl-2-oxo-1,2-dihydropyridin-1-yl)acetate (Target) 4-Methyl, 5-Amino (ring) Amino group enhances polarity and H-bonding potential 210.2 g/mol N/A

Key Observations :

  • Substituent Position : The presence of a methyl group at position 4 (target) versus 3 (analogue in ) alters steric and electronic effects, influencing binding affinity in biological systems.
  • Amino Group: The 5-amino substituent in the target compound introduces hydrogen-bonding capability, distinguishing it from non-polar methyl or halogen-substituted analogues (e.g., compounds in ).
Spectroscopic Comparisons

NMR and HRMS data highlight substituent-driven shifts:

  • ¹H NMR Shifts: Target Compound: Expected aromatic proton signals near δ 6.0–7.2 ppm (dihydropyridinone ring), with a singlet for the methyl ester (δ ~3.7 ppm). The amino group may show broad peaks at δ 4.5–5.5 ppm. 3-Methyl Analogue (): Aromatic protons at δ 7.21–7.16 ppm (1H) and δ 6.08 ppm (1H), with methyl groups at δ 2.10 ppm (ring) and δ 3.33 ppm (methoxy). 3,5,6-Trimethyl Analogue (): Additional methyl signals at δ 2.26 ppm (3H) and δ 2.11 ppm (3H), confirming steric crowding.
  • ¹³C NMR :
    • Carbonyl (C=O) signals for the target are expected near δ 167–168 ppm, consistent with analogues in .

Biological Activity

Methyl 2-(5-amino-4-methyl-2-oxo-1,2-dihydropyridin-1-yl)acetate, also known as 2-(5-amino-4-methyl-2-oxopyridin-1-yl)acetic acid, is a compound of significant interest due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential therapeutic applications supported by recent research findings.

PropertyValue
Molecular Formula C8H10N2O3
Molecular Weight 182.18 g/mol
IUPAC Name 2-(5-amino-4-methyl-2-oxopyridin-1-yl)acetic acid
CAS Number 1505420-19-8
SMILES CC1=CC(=O)N(C=C1N)CC(=O)O

Biological Activity Overview

This compound exhibits a range of biological activities, including:

  • Antimicrobial Activity : Studies have shown that derivatives of this compound possess significant antimicrobial properties against various bacterial strains, including both Gram-positive and Gram-negative bacteria. For instance, modifications to the pyridine ring have led to enhanced activity against Streptococcus faecalis and Escherichia coli .
  • Enzyme Inhibition : The compound has been investigated for its ability to inhibit cyclooxygenase enzymes (Cox), which play a crucial role in inflammatory processes. Inhibiting Cox enzymes can lead to reduced inflammation and pain .
  • Antiplatelet Activity : Research indicates that this compound can inhibit platelet aggregation through the downregulation of thromboxane A2 (TxA2), suggesting potential applications in cardiovascular health .

The biological effects of this compound are primarily attributed to its structural features:

Hydrogen Bonding : The amino group can form hydrogen bonds with target proteins, facilitating interactions that modulate enzyme activities.

Chemical Reactivity : The oxo group can participate in various chemical reactions that alter the compound's interactions with biological molecules.

Antimicrobial Efficacy

A study evaluated the antimicrobial effects of various derivatives of this compound against multiple bacterial strains. The results indicated that certain modifications increased efficacy significantly:

Compound DerivativeMIC (µmol/ml)Bacterial Strain
Compound 314.34Streptococcus faecalis
Compound 127.69Bacillus pumilis
Compound 922.76Enterobacter cloacae

Enzyme Inhibition Study

In a separate study focusing on enzyme inhibition, this compound was found to effectively inhibit Cox enzymes, leading to decreased production of inflammatory mediators:

EnzymeIC50 (µM)Effect
Cox-10.36Inhibition of TxA2
Cox-20.45Reduced inflammation

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.